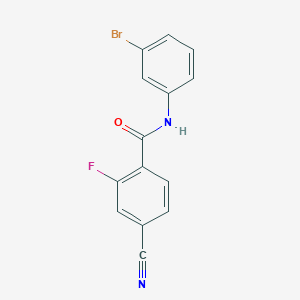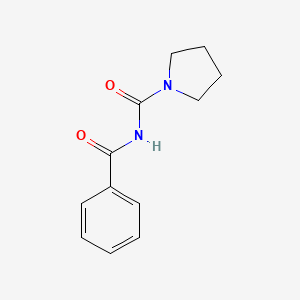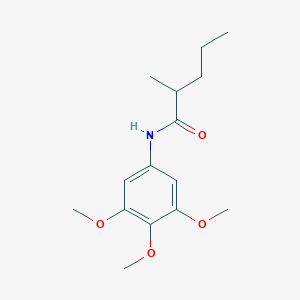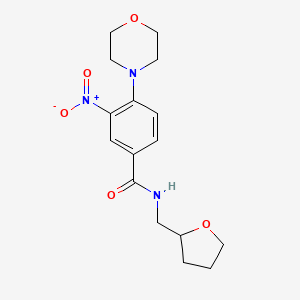![molecular formula C15H21N3O3 B4240249 ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate
説明
Synthesis Analysis
The synthesis of piperazine derivatives, such as "ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate," involves strategic organic synthesis techniques. For example, a study on novel insecticides based on a related piperazine compound explored the synthesis of derivatives designed for biological activity against pests, showcasing the adaptability of piperazine scaffolds for synthesizing biologically active molecules (Cai et al., 2010). Another example includes the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating complex reactions leading to diverse piperazine-based structures (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Piperazine derivatives exhibit diverse molecular structures, often characterized by their unique hydrogen-bonding networks and polymorphism. Single-crystal X-ray analysis helps in understanding these complex structures, as seen in the study of 1,4-piperazine-2,5-diones, where different polymorphic forms were identified (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, demonstrating their versatility. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates showed reactivity with secondary amines to yield N,N′-disubstituted piperazine derivatives, indicating the reactivity of the piperazine ring under different conditions (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. Studies like the one on 1,4-piperazine-2,5-diones provide insights into the polymorphism and crystallization behaviors, which are crucial for understanding the material characteristics of these compounds (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of "ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate" and related compounds, such as reactivity with various chemical agents, stability under different conditions, and potential for forming complexes with metals, can be inferred from studies on similar piperazine structures. For instance, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst highlighted the carbonylation reaction at a C−H bond in the piperazine ring, showcasing a novel chemical transformation (Ishii et al., 1997).
特性
IUPAC Name |
ethyl 4-[(3-methylphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15(20)18-9-7-17(8-10-18)14(19)16-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIWWATCNYPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(m-tolylcarbamoyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![[2-(4-bromophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4240197.png)

![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4240209.png)
![1-cyclohexyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4240210.png)

![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)

![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)
![isopropyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4240266.png)